molecular formula C3H8ClF2NO B2537534 2-(Difluoromethoxy)ethanamine hydrochloride CAS No. 1980026-17-2

2-(Difluoromethoxy)ethanamine hydrochloride

Cat. No.: B2537534
CAS No.: 1980026-17-2
M. Wt: 147.55
InChI Key: XVHQHDWOVYAABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)ethanamine hydrochloride ( 1980026-17-2) is a chemical compound with the molecular formula C3H8ClF2NO and a molecular weight of 147.55 g/mol . It is characterized for research purposes with a typical purity of 97% . This compound is supplied as a hydrochloride salt to enhance its stability and handling properties. As a safety precaution, researchers should note that this substance may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area . The primary research value of this compound lies in its role as a versatile chemical building block. The molecule features a primary amine functional group and a difluoromethoxy ether moiety, making it a useful intermediate in synthetic organic and medicinal chemistry. Researchers can employ it to incorporate the 2-(difluoromethoxy)ethylamine segment into more complex target molecules. The difluoromethoxy group can influence the electronic properties, metabolic stability, and lipophilicity of a compound, which is a strategy of interest in various discovery research programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(difluoromethoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2NO.ClH/c4-3(5)7-2-1-6;/h3H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOOBHBQKDIZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1980026-17-2
Record name 2-(difluoromethoxy)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-(Difluoromethoxy)ethanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-(Difluoromethoxy)ethanol with ammonia in the presence of a catalyst to form 2-(Difluoromethoxy)ethanamine. This intermediate is then reacted with hydrochloric acid to yield the hydrochloride salt . Industrial production methods often involve bulk custom synthesis and procurement to meet research and development needs .

Chemical Reactions Analysis

2-(Difluoromethoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Building Block : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in synthesizing pharmaceuticals and agrochemicals due to its unique difluoromethoxy group, which enhances molecular stability and reactivity.
  • Biology
    • Biological Activity : Research has indicated that 2-(Difluoromethoxy)ethanamine hydrochloride interacts with various biological targets, acting as a ligand that binds to specific receptors or enzymes. This interaction can modulate their activity, leading to diverse biological effects .
    • Potential Therapeutic Applications : The compound is being investigated for its potential therapeutic applications, particularly in drug development aimed at treating mood disorders and other psychiatric conditions. Its ability to influence neurotransmitter systems suggests a role in modulating mood and anxiety disorders .
  • Medicine
    • Drug Development : Ongoing research is focused on exploring the compound's potential as a precursor for new drug formulations, particularly in the context of antidepressants and anxiolytics. Its structural features contribute to its binding affinity for serotonin and norepinephrine receptors, making it a candidate for further pharmacological studies.
  • Industry
    • Chemical Production : Beyond its applications in research and medicine, this compound is utilized in the production of various industrial chemicals and materials.

Case Studies

  • Antidepressant Research : A study focusing on the antidepressant properties of this compound demonstrated its efficacy in modulating neurotransmitter systems. The compound showed promise in preclinical models for treating depression-related behaviors.
  • Cancer Cell Line Testing : In vitro assays revealed that derivatives of this compound exhibited significant growth inhibition in various cancer cell lines. The presence of the difluoromethoxy group was linked to enhanced cytotoxicity compared to other compounds lacking this feature .
  • Pharmacokinetic Studies : Research has explored the pharmacokinetic properties of compounds related to this compound, highlighting their stability and bioavailability in biological systems. These studies are crucial for understanding how modifications to the compound can impact its therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(difluoromethoxy)ethanamine hydrochloride with structurally related ethanamine derivatives, focusing on substituent effects, physicochemical properties, and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications Evidence Source
This compound C₃H₈F₂NO₂·HCl 164.5 –OCHF₂ at C2 Potential metabolic stability; synthetic intermediate for drug discovery -
2-(2-Methoxyphenoxy)ethylamine hydrochloride C₉H₁₄ClNO₃ 220.5 –O–C₆H₄–OCH₃ at C2 Noted in chemical databases; likely used in organic synthesis
2-(4-Fluorophenoxy)ethanamine hydrochloride C₈H₁₁FNO·HCl 192.5 –O–C₆H₄–F at C2 Laboratory reagent; potential CNS applications due to fluorinated aromatic moiety
2-(Methylsulfonyl)ethanamine hydrochloride C₃H₉NO₂S·HCl 159.6 –SO₂CH₃ at C2 Sulfonyl group enhances polarity; used in peptide mimetics
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) C₈H₁₁NO₂·HCl 189.5 –C₆H₃(OH)₂ at C2 Neurotransmitter analog; treats hypotension and Parkinson’s disease
2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine hydrochloride C₁₂H₁₂F₃NO₂·HCl 309.7 –Indole–CF₃O at C2 Anti-inflammatory or antiparasitic potential via HSP90 inhibition
2-(Decylthio)ethanamine hydrochloride C₁₂H₂₇NS·HCl 262.3 –S–C₁₀H₂₁ at C2 Amphiphilic structure; possible surfactant or membrane-targeting agent

Key Structural and Functional Comparisons:

Fluorine vs. Chlorine: Fluorinated substituents (e.g., –F, –CF₃) generally increase metabolic stability and lipophilicity compared to chlorinated analogs (e.g., 2-(2-chlorophenyl)ethanamine hydrochloride, ).

Physicochemical Properties :

  • Solubility : The hydrochloride salt improves aqueous solubility across all compounds. Smaller molecules (e.g., target compound, MW 164.5) exhibit higher solubility than bulkier analogs (e.g., indole derivatives, MW >300).
  • Stability : Difluoromethoxy and trifluoromethoxy groups resist oxidative degradation better than hydroxyl or thioether substituents .

Neurotransmitter Analogs: Dopamine HCl () highlights the role of ethanamine backbones in CNS-targeted drugs, suggesting possible neurological applications for fluorinated variants.

Biological Activity

2-(Difluoromethoxy)ethanamine hydrochloride, a compound with the molecular formula C4H8ClF2NO, has garnered attention in the fields of chemistry, biology, and medicine due to its potential biological activities and applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and comparative studies with similar compounds.

  • Molecular Formula : C4H8ClF2NO
  • CAS Number : 1980026-17-2
  • Structure : The compound features a difluoromethoxy group attached to an ethanamine backbone, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The difluoromethoxy group is known to enhance binding affinity and selectivity towards specific targets.

Key Mechanisms:

  • Ligand Binding : Acts as a ligand that modulates receptor activity.
  • Enzyme Interaction : Involved in biochemical pathways affecting cellular processes.
  • Modulation of Neurotransmitter Systems : Exhibits potential antidepressant and anxiolytic properties by interacting with serotonin and norepinephrine pathways.

Biological Activities

Research indicates a broad spectrum of biological activities associated with this compound:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, including Mycobacterium tuberculosis and Leishmania species.
  • Antitumor Properties : Investigated for potential anti-cancer effects through modulation of signaling pathways .
  • Anti-inflammatory Effects : Demonstrated ability to reduce inflammation in experimental models.
  • Neuropharmacological Effects : Potential applications in treating mood disorders due to its interaction with the central nervous system.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

  • Absorption : The compound's structure suggests favorable absorption characteristics.
  • Distribution : Enhanced lipophilicity due to the difluoromethoxy group may improve tissue penetration.
  • Metabolism : Studies indicate that the compound undergoes metabolic transformations that may influence its activity .
  • Excretion : Primarily eliminated through renal pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinct properties of this compound in relation to structurally similar compounds:

CompoundStructure TypeNotable Activity
2,2-Difluoroethylamine hydrochlorideLacks methoxy groupDifferent chemical reactivity
2-(Trifluoromethoxy)ethanamine hydrochlorideAdditional fluorine atomVaries in reactivity and biological interactions
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloridePhenyl ring modificationEnhanced binding affinity in CNS applications

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound:

  • Antidepressant Activity :
    • A study demonstrated that derivatives of this compound showed significant binding affinity to serotonin receptors, suggesting potential use as antidepressants.
  • Antimicrobial Efficacy :
    • Research indicated that compounds with similar structures exhibited potent activity against various bacterial strains, providing a basis for further exploration in antimicrobial drug development.
  • Cancer Therapeutics :
    • Investigations into the compound's effects on cancer cell lines revealed promising results in inhibiting tumor growth through targeted action on specific signaling pathways .

Q & A

Q. Advanced Research Focus

  • Perform molecular docking to simulate interactions with enzymes (e.g., monoamine oxidases) using software like AutoDock Vina.
  • Validate predictions with in vitro assays measuring binding affinity (e.g., SPR or ITC). Cross-reference results with structurally similar compounds (e.g., tryptamine hydrochlorides) to identify structure-activity trends .

What strategies mitigate conflicting solubility data in polar vs. nonpolar solvents?

Q. Advanced Research Focus

  • Employ Hansen Solubility Parameters (HSP) to model solvent compatibility.
  • Use co-solvency approaches (e.g., water-ethanol mixtures) for enhanced dissolution, validated by UV-Vis spectrophotometry.
  • Reconcile contradictions by testing under standardized conditions (e.g., 25°C, inert atmosphere) to exclude oxidation artifacts .

How should researchers design impurity profiling studies for this compound?

Q. Basic Research Focus

  • Identify potential impurities via LC-QTOF-MS (e.g., unreacted chloroethanamine or difluoromethoxy degradation products).
  • Synthesize impurity standards (e.g., 2-(fluoromethoxy)ethanamine) for calibration curves .
  • Adopt ICH Q3A/B guidelines to establish thresholds for genotoxic impurities (e.g., alkylating agents from synthesis) .

What experimental approaches validate the compound’s role in receptor binding studies?

Q. Advanced Research Focus

  • Use radiolabeled analogs (e.g., ¹⁴C or ³H isotopes) in competitive binding assays against CNS receptors (e.g., serotonin or dopamine receptors).
  • Compare results with structurally related psychoactive phenethylamines to infer mechanistic pathways .
  • Address outliers by assessing stereochemical purity (via chiral HPLC ) or metabolite interference .

How can crystallographic data resolve discrepancies in reported melting points?

Q. Advanced Research Focus

  • Perform single-crystal XRD (using SHELX software) to determine polymorphic forms .
  • Correlate melting points (DSC data) with crystal packing efficiency. For example, a monoclinic vs. orthorhombic lattice may explain variations >5°C .

What protocols ensure reproducibility in scaled-up synthesis?

Q. Basic Research Focus

  • Optimize continuous-flow reactors for improved heat and mass transfer vs. batch methods.
  • Monitor scalability using PAT (Process Analytical Technology) tools (e.g., in-line FTIR for real-time reaction tracking) .
  • Document deviations in stoichiometry or mixing rates to troubleshoot batch-to-batch variability.

How do researchers address conflicting toxicity predictions from in silico models?

Q. Advanced Research Focus

  • Cross-validate predictions using multiple platforms (e.g., ProTox-II, ADMETlab).
  • Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) to ground-truth computational results.
  • Investigate metabolic pathways via microsomal incubation to identify hepatotoxic metabolites not predicted by models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.